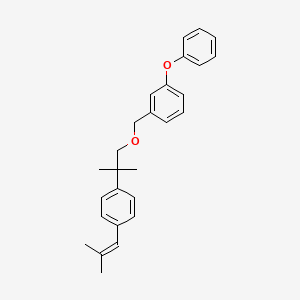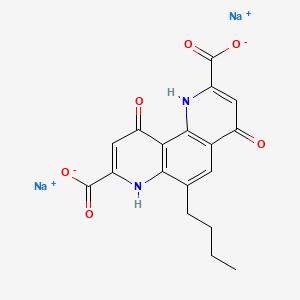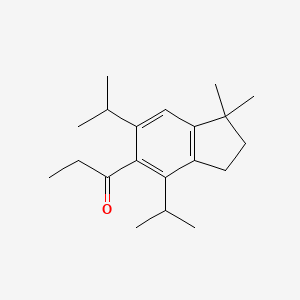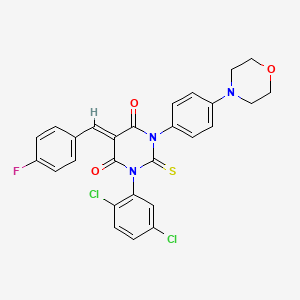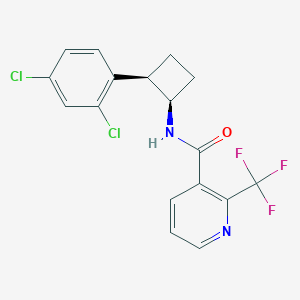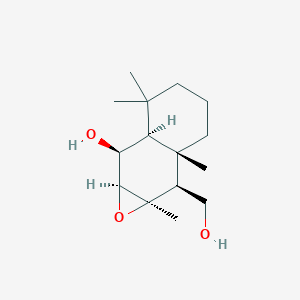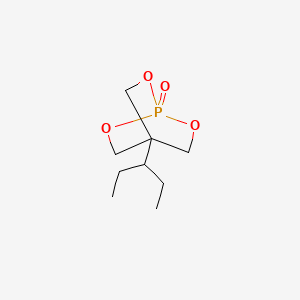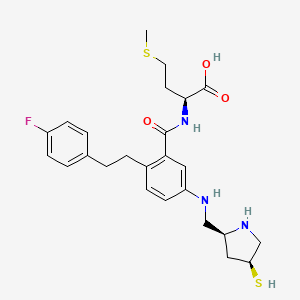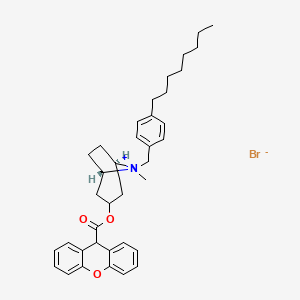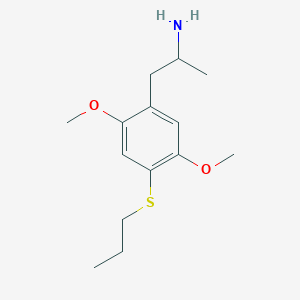
5,5-Dimethyl-4-(methylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-4-(methylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of imidazolidinones, which are characterized by a five-membered ring containing two nitrogen atoms. The presence of multiple substituents, including dimethyl, methylimino, and tetrafluoro-m-tolyl groups, contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-(methylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone typically involves multi-step organic reactions. One common approach is the condensation of a suitable amine with a ketone or aldehyde, followed by cyclization to form the imidazolidinone ring. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization may be employed for purification.
化学反応の分析
Types of Reactions
5,5-Dimethyl-4-(methylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced imidazolidinone derivatives.
Substitution: The presence of multiple substituents allows for substitution reactions, where one or more groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced imidazolidinone derivatives. Substitution reactions can lead to a variety of substituted imidazolidinones.
科学的研究の応用
5,5-Dimethyl-4-(methylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5,5-Dimethyl-4-(methylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.
類似化合物との比較
Similar Compounds
Imidazolidinone Derivatives: Compounds with similar imidazolidinone structures but different substituents.
Fluorinated Compounds: Molecules containing fluorine atoms, which often exhibit unique chemical and biological properties.
Uniqueness
5,5-Dimethyl-4-(methylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone stands out due to its combination of substituents, which impart distinct chemical reactivity and potential applications. The presence of tetrafluoro-m-tolyl and methylimino groups, along with the imidazolidinone ring, makes it a versatile compound for various scientific and industrial uses.
特性
CAS番号 |
92691-22-0 |
|---|---|
分子式 |
C13H13F4N3O |
分子量 |
303.26 g/mol |
IUPAC名 |
1-[4-fluoro-3-(trifluoromethyl)phenyl]-4,4-dimethyl-5-methyliminoimidazolidin-2-one |
InChI |
InChI=1S/C13H13F4N3O/c1-12(2)10(18-3)20(11(21)19-12)7-4-5-9(14)8(6-7)13(15,16)17/h4-6H,1-3H3,(H,19,21) |
InChIキー |
IFPCXEFEUAUPNK-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=NC)N(C(=O)N1)C2=CC(=C(C=C2)F)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


